N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride is a synthetic compound characterized by its unique structure, which combines a thiazole ring with a piperidine moiety. This compound is recognized for its potential biological activities and applications in medicinal chemistry. The thiazole ring contributes to the compound's pharmacological properties, while the piperidine structure enhances its stability and bioavailability.
This compound is classified under thiazole derivatives and is often utilized in pharmaceutical research due to its diverse biological activities. It is identified by the CAS number 1351643-26-9 and has a molecular formula of C10H16ClN3OS. The IUPAC name for this compound is N-(4-methylthiazol-2-yl)piperidine-4-carboxamide hydrochloride .
The synthesis of N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride typically involves several key steps:
These synthetic routes can be optimized for yield and purity, often utilizing techniques such as column chromatography for purification purposes.
The molecular structure of N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride can be depicted as follows:
The structural formula can be represented using SMILES notation as CC1=CSC(NC(=O)C2CCNCC2)=N1.Cl
.
N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride can participate in various chemical reactions:
Reagents commonly used in these reactions include:
The mechanism of action for N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets within biological systems:
The physical properties of N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride include:
Chemical properties include:
Relevant data includes:
These properties are crucial for determining the handling and application of the compound in laboratory settings .
N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride has several potential applications in scientific research:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: 290308-51-9